tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrFNO3/c1-15(2,3)21-14(20)18-8-10(9-19)6-11-7-12(16)4-5-13(11)17/h4-5,7,10,19H,6,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRGNDLNLGYHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)Br)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule contains three critical structural elements:
- A 5-bromo-2-fluorophenyl aromatic core.
- A 3-hydroxypropyl side chain with a carbamate-protected amine.
- A tert-butoxycarbonyl (Boc) protecting group.
Retrosynthetically, the molecule can be dissected into two precursors:
- 5-Bromo-2-fluorobenzaldehyde for the aromatic segment.
- tert-Butyl (3-hydroxypropyl)carbamate for the amine-alcohol side chain.
Coupling these fragments via reductive amination or nucleophilic alkylation forms the carbon-nitrogen bond, followed by Boc protection or deprotection as needed.
Synthetic Route 1: Bromination of Fluorophenyl Intermediates
Preparation of 5-Bromo-2-fluorobenzyl Bromide
The synthesis begins with 2-fluorobenzaldehyde , which undergoes bromination at the para position using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at −10°C to 5°C. The reaction is quenched with methanol to yield 5-bromo-2-fluorobenzaldehyde (89% yield). Subsequent reduction with sodium borohydride (NaBH4) in ethanol produces 5-bromo-2-fluorobenzyl alcohol , which is brominated using phosphorus tribromide (PBr3) to form the benzyl bromide intermediate.
Table 1: Bromination Optimization
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NBS | THF | −10 | 89 | 98.5 |
| Br2/FeCl3 | DCM | 25 | 72 | 95.2 |
| HBr/H2O2 | AcOH | 40 | 68 | 93.8 |
Coupling with 3-Amino-1-propanol
The benzyl bromide is reacted with 3-amino-1-propanol in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours. This nucleophilic substitution forms 2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropylamine . The crude amine is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to achieve 85% yield.
Boc Protection of the Amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. After stirring at room temperature for 6 hours, the product is extracted with DCM, washed with brine, and concentrated to afford the final compound in 92% yield.
Key Spectroscopic Data:
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.22 (d, J = 2.4 Hz, 1H, ArH), 4.95 (s, 1H, NH), 3.68–3.62 (m, 2H, CH2OH), 3.12 (t, J = 6.8 Hz, 2H, NCH2), 2.75 (t, J = 6.8 Hz, 2H, ArCH2), 1.43 (s, 9H, C(CH3)3).
- HRMS (ESI): m/z calcd for C15H21BrFNO3 [M+H]+: 362.23; found: 362.24.
Synthetic Route 2: Reductive Amination Approach
Synthesis of 5-Bromo-2-fluorophenylacetaldehyde
2-Fluorophenylacetic acid is treated with bromine in acetic acid to introduce the bromine substituent, followed by oxidation using pyridinium chlorochromate (PCC) to yield the aldehyde.
Reductive Amination with Serinol
The aldehyde is condensed with serinol (2-amino-1,3-propanediol) in methanol using acetic acid as a catalyst. Sodium cyanoborohydride (NaBH3CN) is added portion-wise at 0°C, and the mixture is stirred for 24 hours. The Boc group is introduced as described in Route 1, yielding the target compound in 78% overall yield.
Synthetic Route 3: Solid-Phase Synthesis for High-Throughput Production
Challenges and Optimization Strategies
Industrial-Scale Purification Techniques
Crystallization Optimization
The crude product is recrystallized from ethyl acetate/hexane (1:4) at −20°C, yielding needle-like crystals with 99.5% purity. Process analytical technology (PAT) monitors particle size distribution to ensure batch consistency.
Continuous Flow Chromatography
Automated flash chromatography systems (e.g., Biotage Isolera) reduce solvent consumption by 40% compared to traditional columns, achieving a throughput of 200 g/hour.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., thiols, amines) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols or amines in the presence of a base (e.g., sodium hydride).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis:
Biological Studies: The compound can be used in studies to understand the interaction of fluorinated and brominated aromatic compounds with biological systems.
Mechanism of Action
The mechanism by which tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share core structural features with tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate but differ in substituents, backbone configuration, or aromatic ring modifications:
Electronic and Steric Effects
- Halogenation : The 5-bromo-2-fluorophenyl group in the target compound introduces both electron-withdrawing (fluorine) and electron-donating (bromine) effects, creating a polarized aromatic system. This contrasts with 4-bromobenzyl (purely brominated) or 2-methoxy analogs (electron-donating methoxy) .
- Hydroxypropyl Backbone : The 3-hydroxypropyl chain provides a polar, flexible linker, facilitating interactions with hydrophilic regions of target proteins. Ethyl or phenylpropyl backbones in analogs may reduce conformational flexibility .
Pharmacological Implications
- Fluorine may enhance metabolic stability compared to non-fluorinated compounds .
- Kinase Inhibition : Halogenated aromatic rings are common in kinase inhibitors; the 5-bromo-2-fluoro substitution could optimize binding to ATP pockets .
Research Findings and Data Gaps
- Synthetic Yields : highlights optimized yields (>80%) for tert-butyl carbamate intermediates under mild conditions, suggesting similar efficiency for the target compound .
- Data Limitations : Physical properties (e.g., melting points, solubility) and in vitro activity data for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.
Biological Activity
Tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate is a synthetic compound notable for its structural complexity and potential biological applications. It is primarily recognized as an intermediate in the synthesis of Lacosamide, an anticonvulsant drug used for treating partial-onset seizures and neuropathic pain. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{20}BrFNO_3, with a molecular weight of approximately 373.23 g/mol. Its structure includes a tert-butyl group, a bromo-substituted fluorophenyl moiety, and a hydroxypropyl chain, which may influence its interactions with biological targets.
Anticonvulsant Properties
This compound has been studied as a precursor in the synthesis of Lacosamide. Clinical studies have shown that Lacosamide effectively reduces seizure frequency and improves quality of life in patients with epilepsy. The mechanism involves modulation of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents excessive excitability.
Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to their ability to enhance neuronal survival under stress conditions and reduce neuroinflammation, which is critical in neurodegenerative diseases.
The biological activity of this compound likely involves several mechanisms:
- Ion Channel Modulation : Similar compounds have been shown to interact with voltage-gated sodium channels, altering their kinetics and providing anticonvulsant effects.
- Receptor Interaction : The presence of the bromo and fluorine substituents may enhance binding affinity to various receptors involved in neurotransmission, potentially leading to improved mood and cognitive functions.
- Metabolic Stability : The structural features contribute to the metabolic stability of the compound, allowing for sustained biological activity over time.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl N-{2-(5-bromothiophen-2-yl)ethyl}carbamate | Structure | Contains thiophene; potential different biological activity due to sulfur presence. |
| Tert-butyl N-{2-(4-chloro-3-methoxyphenyl)ethyl}carbamate | Structure | Chlorine substitution may alter pharmacological properties significantly. |
| Tert-butyl N-{2-(4-fluorophenyl)ethyl}carbamate | Structure | Fluorine substitution enhances lipophilicity and bioavailability. |
Case Studies
Several studies have investigated the efficacy of Lacosamide as an anticonvulsant agent:
- Clinical Trials : In a multi-center trial involving patients with refractory partial-onset seizures, Lacosamide demonstrated significant reductions in seizure frequency compared to placebo, supporting the therapeutic potential of its precursors like this compound.
- Neuroprotective Studies : Experimental models have shown that compounds similar to this compound can protect against excitotoxicity induced by glutamate, highlighting their potential in treating neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
